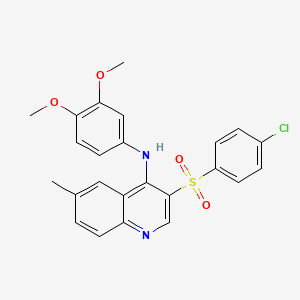

![molecular formula C18H16N4O2S B2654652 N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide CAS No. 304692-15-7](/img/structure/B2654652.png)

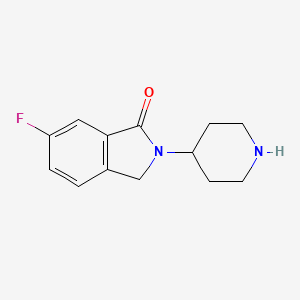

N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-furylmethyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide is a chemical compound that has gained attention in scientific research for its potential use in various fields.

Applications De Recherche Scientifique

Positive Inotropic Activity

Several derivatives of triazoloquinolin have been synthesized and evaluated for their positive inotropic activity, which is a measure of the strength of heart muscle contractions. These studies aimed at finding potent compounds that could enhance heart function without the adverse effects associated with traditional inotropic drugs. For instance, Chunbo Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, demonstrating that some compounds exhibited favorable inotropic activity compared to the standard drug, milrinone, by increasing stroke volume in isolated rabbit heart preparations (Zhang et al., 2008).

Anticancer Activity

Research into the anticancer potential of triazoloquinoline derivatives has identified compounds with significant cytotoxicity against various cancer cell lines. For example, B. N. Reddy et al. (2015) designed and synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives. Some of these compounds showed promising anticancer activity in vitro against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Antibacterial and Antimicrobial Activity

Compounds within the triazoloquinoline family have also been explored for their antibacterial and antimicrobial properties. A. Sadana et al. (2003) discovered that certain triazoloquinoline derivatives exhibited substantial antibacterial activity against Salmonella typhi, with effectiveness exceeding some commercial antibiotics (Sadana et al., 2003).

Adenosine Receptor Antagonism

The search for novel adenosine receptor modulators led to the discovery of triazoloquinazoline derivatives with potent antagonist activity. These compounds have been explored for their therapeutic potential in treating various conditions related to adenosine receptor dysregulation. J. Francis et al. (1988) discussed the synthesis and biological evaluation of novel triazoloquinazoline adenosine antagonists, highlighting their significant binding potency at A1 and A2 receptors (Francis et al., 1988).

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2S/c1-12-9-16-20-21-18(22(16)15-7-3-2-6-14(12)15)25-11-17(23)19-10-13-5-4-8-24-13/h2-9H,10-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGXBZXLXVJLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NN=C(N2C3=CC=CC=C13)SCC(=O)NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[(4-Propoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2654581.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2654582.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654584.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2654587.png)

![6-benzyl-8-(4-chlorobenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2654589.png)

![1-[(2-Chlorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2654591.png)